

Early Research and Discovery of 4,4'-Dichlorobenzhydrol: A Technical Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4,4'-Dichlorobenzhydrol**

Cat. No.: **B164927**

[Get Quote](#)

Introduction

4,4'-Dichlorobenzhydrol, a chlorinated aromatic alcohol, holds a significant place in the history of organic chemistry, primarily through its association with the insecticide DDT. Early research into this compound was intrinsically linked to the study of DDT's metabolism and the synthesis of related compounds. This technical guide provides an in-depth look at the foundational research and discovery of **4,4'-Dichlorobenzhydrol**, with a focus on its synthesis, characterization, and the experimental methodologies of the time.

Initial Synthesis and Characterization

The early synthesis of **4,4'-Dichlorobenzhydrol** was predominantly achieved through the reduction of its corresponding ketone, 4,4'-dichlorobenzophenone. This transformation was a key reaction in the study of dichlorobenzhydrol compounds and their isomers. While specific details from the earliest, formative research of the mid-20th century are not readily accessible in modern databases, the general chemical principles and experimental approaches of the era are well-documented.

One of the pivotal, yet currently inaccessible, early works detailing the synthesis and properties of isomeric dichlorobenzhydrols was published in 1955 by H. Eldridge Faith, M. E. Bahler, and H. J. Florestano in the *Journal of the American Chemical Society*. This paper is understood to have provided a detailed account of the preparation of various disubstituted dichlorobenzophenones and their subsequent reduction to the corresponding dichlorobenzhydrols, including the 4,4'- isomer. The inability to access the full text of this

foundational paper restricts a detailed exposition of the original experimental protocols and quantitative data.

However, based on the chemical knowledge of the period, the reduction of 4,4'-dichlorobenzophenone to **4,4'-Dichlorobenzhydrol** would have likely been accomplished using common reducing agents of the time.

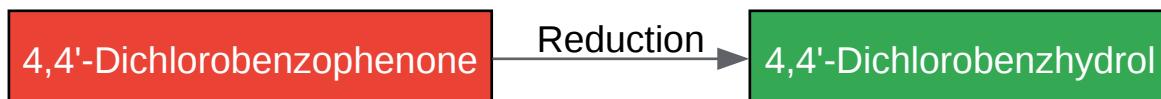
Experimental Protocols of the Era

The synthesis of **4,4'-Dichlorobenzhydrol** from its ketone precursor would have followed a general experimental workflow common in mid-20th century organic synthesis laboratories.

A Representative, Postulated Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Postulated experimental workflow for the synthesis and purification of **4,4'-Dichlorobenzhydrol** in the mid-20th century.


Quantitative Data

Quantitative data from the early research on **4,4'-Dichlorobenzhydrol** is crucial for understanding its physical and chemical properties as initially determined. While the original data from the 1955 Faith et al. paper is unavailable, modern databases provide accepted values for these properties.

Property	Value
Molecular Formula	C ₁₃ H ₁₀ Cl ₂ O
Molecular Weight	253.12 g/mol
CAS Number	90-97-1
Melting Point	91-95 °C
Boiling Point	386.1±32.0 °C (Predicted)
Appearance	White to off-white solid

Signaling Pathways and Logical Relationships

The primary logical relationship in the context of the early discovery of **4,4'-Dichlorobenzhydrol** is the synthetic pathway from its precursor.

[Click to download full resolution via product page](#)

Caption: The core synthetic pathway to **4,4'-Dichlorobenzhydrol** from its ketone precursor.

Conclusion

The early research and discovery of **4,4'-Dichlorobenzhydrol** were a direct consequence of the broader investigations into chlorinated aromatic compounds, particularly in the context of insecticides like DDT. The synthesis of this alcohol from 4,4'-dichlorobenzophenone was a fundamental transformation that allowed for its characterization and further study. While access to the original, detailed experimental accounts from the mid-20th century is limited, the foundational principles of organic synthesis provide a clear picture of the methodologies that would have been employed. The work of early pioneers in this field laid the groundwork for our current understanding of the chemical and physical properties of this important compound.

- To cite this document: BenchChem. [Early Research and Discovery of 4,4'-Dichlorobenzhydrol: A Technical Review]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b164927#early-research-and-discovery-of-4-4-dichlorobenzhydrol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com